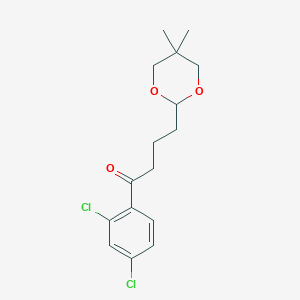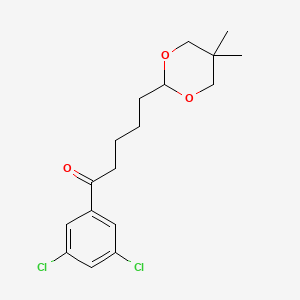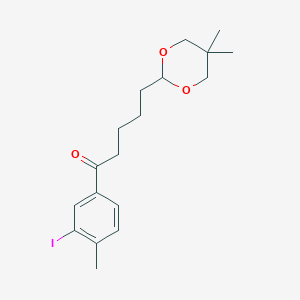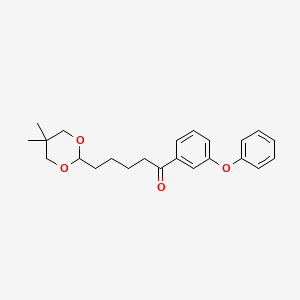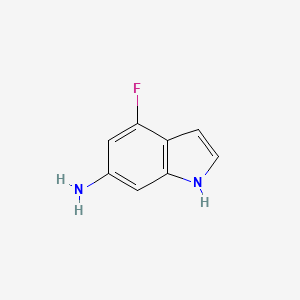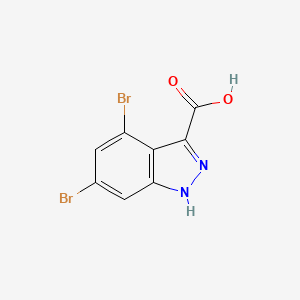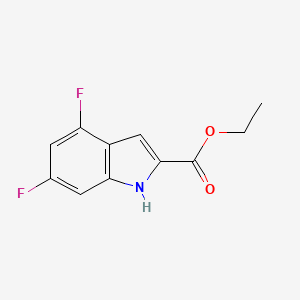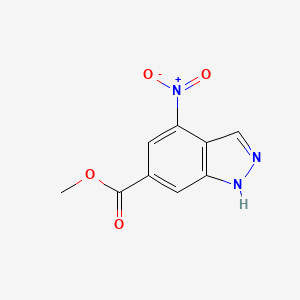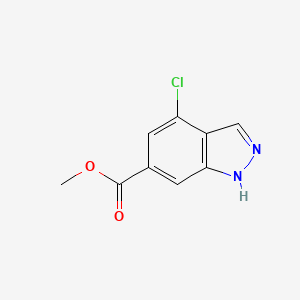
Methyl 3-tert-butyl-5-cyanobenzoate
Vue d'ensemble
Description
Methyl 3-tert-butyl-5-cyanobenzoate, also known as MBTCB, is a synthetic compound that has been used in various scientific research applications. MBTCB is a colorless, crystalline solid with a molecular weight of 193.18 g/mol and a melting point of 102-103°C. It is produced by the reaction of tert-butyl cyanide and methyl benzoate. MBTCB has been found to have a number of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Metabolic Studies
- Methyl 3-tert-butyl-5-cyanobenzoate has been studied in metabolic research, particularly in examining the metabolic processes in different species. For instance, the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans has been investigated, revealing significant differences in metabolic pathways and excretion between these species (Daniel, Gage, & Jones, 1968).
Chemical Synthesis and Reactions
- The compound plays a role in chemical syntheses, such as in the Ritter reaction for synthesizing t-Butyl amides, demonstrating its utility in organic synthesis processes (Milne & Baum, 2014).
- Its derivatives are used in α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate promotes direct α-methylation, indicating its role in providing methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).
Photolysis and Radical Generation
- This compound-related compounds are studied in the field of photolysis, exploring the kinetics of singlet and triplet states, and the generation of radicals. These studies enhance understanding of reaction mechanisms in organic chemistry (S. and Neckers, 2004).
Pharmaceutical and Biomedical Research
- In pharmaceutical research, derivatives of this compound are investigated for potential antioxidant activities. The study of these compounds provides insights into their reactivity and potential therapeutic applications (Yüksek et al., 2015).
- Additionally, research into the metabolism of tumor promoter organic hydroperoxides in human carcinoma skin keratinocytes has implications for understanding cancer risk and the role of free radicals in human health. This is relevant to the broader study of organic hydroperoxides and their derivatives (Athar et al., 1989).
Polymer Science and Material Chemistry
- In the field of material science, this compound-related compounds are investigated for their role in the synthesis and evaluation of physical properties of polymers. N-substitution of polybenzimidazoles, for example, showcases the compound's utility in modifying polymer properties (Kumbharkar & Kharul, 2009).
Propriétés
IUPAC Name |
methyl 3-tert-butyl-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRARMMVRWKOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646945 | |
| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936801-70-6 | |
| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
